4-Formylphenyl dimethylcarbamate

Descripción general

Descripción

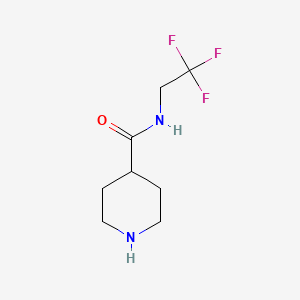

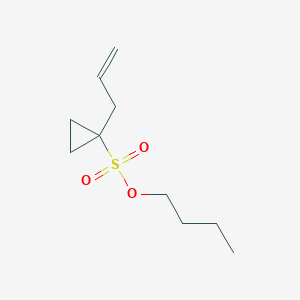

“4-Formylphenyl dimethylcarbamate” is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is also known by the name "Carbamic acid, N,N-dimethyl-, 4-formylphenyl ester" .

Synthesis Analysis

The synthesis of carbamates, such as “4-Formylphenyl dimethylcarbamate”, can be achieved by employing zinc chloride as a catalyst from carbamoyl chlorides and aromatic/aliphatic alcohols . This protocol has been successfully utilized in the gram-scale synthesis of the FDA-approved rivastigmine drug and its derivative .

Molecular Structure Analysis

The molecular structure of “4-Formylphenyl dimethylcarbamate” is characterized by the presence of a carbamate group, which is identified by the -O-CO-NH- linkage . The carbamate group is a key structural motif in many approved drugs and prodrugs .

Chemical Reactions Analysis

Carbamates, including “4-Formylphenyl dimethylcarbamate”, have been synthesized through C–O and C–N oxidative coupling using the reaction of 1,3-dicarbonyl derivatives/2- substituted phenols with amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Formylphenyl dimethylcarbamate” include a predicted density of 1.189±0.06 g/cm3 and a predicted boiling point of 309.7±34.0 °C .

Aplicaciones Científicas De Investigación

Electrochemiluminescence (ECL) Studies

“4-Formylphenyl dimethylcarbamate” has been used in the development of covalent organic frameworks (COFs) for highly efficient electrochemiluminescence . ECL is a technique excited by electrochemical reactions rather than by photons, which gives it unique advantages such as low background and high sensitivity, high selectivity, fast response, and spatial and temporal control of luminescence . The development of water-compatible ECL phosphors with high quantum efficiency is crucial for wider applications .

Synthesis of Covalent Organic Frameworks (COFs)

This compound has been used in the synthesis of donor-acceptor conjugated COFs . These COFs are systematically synthesized by combining non-ECL active monomers with C2v or C3v symmetry, and they exhibit strong ECL signals . The chain length and conjugation of monomers can be increased to boost the ECL signals .

Versatile Chemical Compound in Diverse Scientific Research

“4-Formylphenyl dimethylcarbamate” is a versatile chemical compound employed in diverse scientific research applications. Although the specific applications are not detailed in the source, its versatility suggests that it can be used in a variety of chemical reactions and syntheses.

Mecanismo De Acción

Direcciones Futuras

Carbamates, including “4-Formylphenyl dimethylcarbamate”, have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They have an important role in modern drug discovery and medicinal chemistry .

Propiedades

IUPAC Name |

(4-formylphenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOLJMAMMRLYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylphenyl dimethylcarbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3167515.png)

![3,3'-(5'-(4-(Pyridin-3-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine](/img/structure/B3167540.png)

![Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3167566.png)

![2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B3167600.png)

![2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3167614.png)

![4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B3167621.png)